molecular formula C9H13N3O B043770 N-tert-butylpyrazine-2-carboxamide CAS No. 121885-10-7

N-tert-butylpyrazine-2-carboxamide

Cat. No. B043770
M. Wt: 179.22 g/mol
InChI Key: BCHLGVCVVPIQLH-UHFFFAOYSA-N
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Patent
US05734055

Procedure details

A compound having the formula (4) can be obtained as follows. The corresponding 2, 3-dicyano-pyrazine is reacted with tert-butyl alcohol or isobutylene in the presence of sulfuric acid to obtain the corresponding N-tert-butyl-2-pyrazinecarboxamide and/or 3-cyano-N-tert-butyl-2-pyrazinecarboxamide. Then, thus obtained corresponding N-tert-butyl-2-pyrazinecarboxamide and/or 3-cyano-N-tert-butyl-2-pyrazinecarboxamide are hydrolyzed under an alkaline condition.
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][CH:6]=[CH:5][N:4]=1)#[N:2].[CH3:11][C:12](=[CH2:14])[CH3:13].S(=O)(=O)(O)[OH:16]>C(O)(C)(C)C>[C:12]([NH:10][C:9]([C:8]1[CH:3]=[N:4][CH:5]=[CH:6][N:7]=1)=[O:16])([CH3:13])([CH3:11])[CH3:14].[C:9]([C:8]1[C:3]([C:1]([NH:2][C:12]([CH3:13])([CH3:11])[CH3:14])=[O:16])=[N:4][CH:5]=[CH:6][N:7]=1)#[N:10]

Inputs

Step One
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CN=C1C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=NC=CN=C1
Name
Type
product
Smiles
C(#N)C=1C(=NC=CN1)C(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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